Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

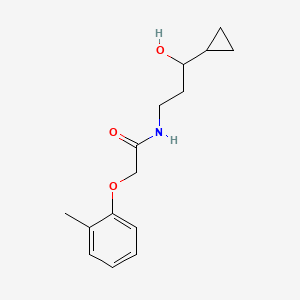

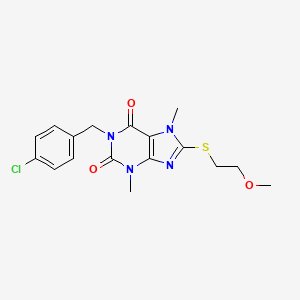

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H15NO3 . Its molecular weight is 209.24 . It is also known by other names such as Benzenepropanoic acid, β-amino-3-hydroxy-, ethyl ester; DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid ethyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of an ester functional group (COO), an amino group (NH2), and a phenyl group with a hydroxyl group (OH) attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .Scientific Research Applications

Polymorphic Study & Characterization

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate has been studied for its polymorphic forms, particularly in the context of investigational pharmaceutical compounds. These studies employ spectroscopic and diffractometric techniques to characterize the subtle structural differences between polymorphic forms, using methods such as capillary powder X-ray diffraction, solid-state nuclear magnetic resonance, and molecular spectroscopic methods like infrared, Raman, UV–visible, and fluorescence spectroscopy (Vogt et al., 2013).

Crystal Packing Interactions

This compound is involved in studying crystal packing interactions. For instance, certain derivatives of this compound utilize rare N⋯π interactions, C–H⋯N, and C–H⋯O hydrogen bonds forming specific structural arrangements such as zigzag double-ribbon or 1-D double-column formations (Zhang et al., 2011).

Synthesis and Derivative Formation

Research has also focused on the synthesis of this compound and its derivatives. A method for synthesizing this compound and transforming its enantiomers into Boc and Fmoc-protected derivatives has been documented. Such synthetic processes involve enantioselective N-acylation and are crucial for the production of derivatives used in various biochemical applications (Solymár et al., 2004).

Short and Effective Synthesis Methods

Efficient synthesis methods for this compound have been developed. These methods involve tandem Knoevenagel condensation/alkylidene reduction processes and the use of specific reducing agents for simultaneous reactions. Such methods are significant for streamlining the synthesis process of this compound (Nagel et al., 2011).

Enzyme-catalyzed Synthesis & Biotransformation

Enzyme-catalyzed synthesis and biotransformation of derivatives of this compound are explored for producing enantiomerically enriched compounds. This involves using specific enzymes and substrates to achieve highly specific and enantioselective reactions, showcasing the compound's relevance in advanced biochemical synthesis and pharmaceutical manufacturing (Brem et al., 2010).

Mechanism of Action

properties

IUPAC Name |

ethyl 3-amino-3-(3-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)7-10(12)8-4-3-5-9(13)6-8/h3-6,10,13H,2,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDADOBFUFCHAHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2475392.png)

![N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2475394.png)

![N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2475397.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2475403.png)

![2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B2475406.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)